molecular formula C21H24N6O B5513914 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine

4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine

Katalognummer B5513914
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: ZQCQMGFGJZOLJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound belongs to a class of molecules that exhibit significant interest due to their complex structure and potential bioactive properties. These molecules often include heterocyclic components such as imidazole, triazole, and piperidine, which are known for their versatile applications in medicinal chemistry and drug design.

Synthesis Analysis

Synthetic approaches for compounds containing imidazole, triazole, and piperidine moieties typically involve multi-step reactions, starting from basic heterocyclic synthons. A common method includes condensation reactions, ring closure, and functional group transformations. The synthesis of similar compounds has been detailed, showing the importance of selecting appropriate starting materials and conditions to achieve the desired heterocyclic framework with high purity and yield (Thimmegowda et al., 2009).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized by X-ray crystallography, revealing information about the arrangement of atoms, bond lengths, and angles. These structural details are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, compounds with similar structural features have been analyzed, highlighting the significance of intermolecular hydrogen bonding and conformational aspects of the piperidine ring in determining the molecular stability and biological activity (Boechat et al., 2016).

Wissenschaftliche Forschungsanwendungen

Convenient Synthesis Techniques

Research has developed convenient preparation methods for 3- and 4-(1H-azol-1-yl)piperidines, a category to which our compound of interest belongs. These methods involve arylation of azoles (such as pyrazoles, imidazoles, and triazoles) followed by reduction, extending to benzo analogues of the title compounds (Shevchuk et al., 2012).

Synthesis and Biological Activity

A study focused on the synthesis of piperidine-based derivatives, including various thiazole, thiadiazole, and triazole derivatives, demonstrating significant anti-arrhythmic activity. This indicates the potential therapeutic applications of compounds structurally related to our molecule of interest (Abdel‐Aziz et al., 2009).

Novel Benzoimidazo[1,2-a]pyridine Derivatives

Another study achieved the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through a reaction involving a similar compound, showcasing the compound's role in facilitating the creation of new chemical entities with potential bioactive properties (Goli-Garmroodi et al., 2015).

NMDA Receptor Ligands Discovery

The compound has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, suggesting its utility in neurological research, particularly in the context of Parkinson's disease (Wright et al., 1999).

Inhibition of Human Carbonic Anhydrase Isozymes

A series of benzenesulfonamides incorporating similar structural motifs was investigated as inhibitors of various carbonic anhydrases, demonstrating the compound's potential in the development of inhibitors for tumor-associated isozymes (Alafeefy et al., 2015).

Eigenschaften

IUPAC Name

[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-[4-(1H-1,2,4-triazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c28-21(18-5-3-16(4-6-18)19-23-14-24-25-19)26-10-7-17(8-11-26)20-22-9-12-27(20)13-15-1-2-15/h3-6,9,12,14-15,17H,1-2,7-8,10-11,13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCQMGFGJZOLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN=C2C3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=NC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.